

what is Tetrahydroharman also known as

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Compound Focus: Tetrahydroharman

CAS No.: 2506-10-7

Cat. No.: S1789832

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Chemical Identity and Nomenclature

The table below summarizes the key identifiers and systematic names for **Tetrahydroharman**.

Type of Name	Details
Common Names	Tetrahydroharman, Tetrahydroharmane, Elaeagnine, Methtryptoline [1] [2]
Systematic IUPAC Name	1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole [1]
CAS Registry Numbers	525-40-6 (unspecified stereochemistry), 2254-36-6 ((1R)-enantiomer, Calligonine) [2]
Molecular Formula	C ₁₂ H ₁₄ N ₂ [1] [2]
Average Mass	186.26 g/mol [2]
Isomers	Exists as two enantiomers: (1S)- and (1R)-form (Calligonine) [1]

Biological Activities and Pharmacological Profile

Tetrahydroharman and its synthetic derivatives exhibit a wide range of significant pharmacological activities, making it a key scaffold in drug discovery, particularly in oncology.

Pharmacological Activity	Key Findings & Potency	Research Context
Anticancer / Antitumor	Multiple derivatives suppress cancer cell growth, induce apoptosis, inhibit cell migration & colony formation [3] [4]. IC ₅₀ values for potent compounds against A549 lung cancer cells as low as ~4.6 μM [4].	Primarily investigated as novel chemical entities for lung, breast cancer therapy; mechanisms include dual PRMT5/EGFR inhibition and Eg5 kinesin protein targeting [3] [4].
Enzyme Inhibition (PRMT5 & EGFR)	Novel 1-phenyl-THβC derivatives act as dual PRMT5/EGFR inhibitors; most potent compound 10p exhibits IC ₅₀ < 20 μM for both enzymes [3].	Targeted inhibitor development to overcome drug resistance in cancers like NSCLC; dual inhibition offers synergistic effects, reduced adverse events [3].
Antimalarial	Optically active C1-substituted THβCs demonstrate antimalarial properties [5].	Research focused on simple C1-substituted THβC derivatives for novel pharmacological applications [5].
Antiviral	C1-substituted THβCs identified with antiviral activities [5].	Part of broad screening of THβC scaffold's pharmacological potential [5].
Antihypertensive	The (1R)-isomer (Calligonine) substantially lowers blood pressure for extended period, similar to reserpine [1].	Identified as a major alkaloid in roots of <i>Calligonum minimum</i> and bark of <i>Elaeagnus angustifolia</i> [1].

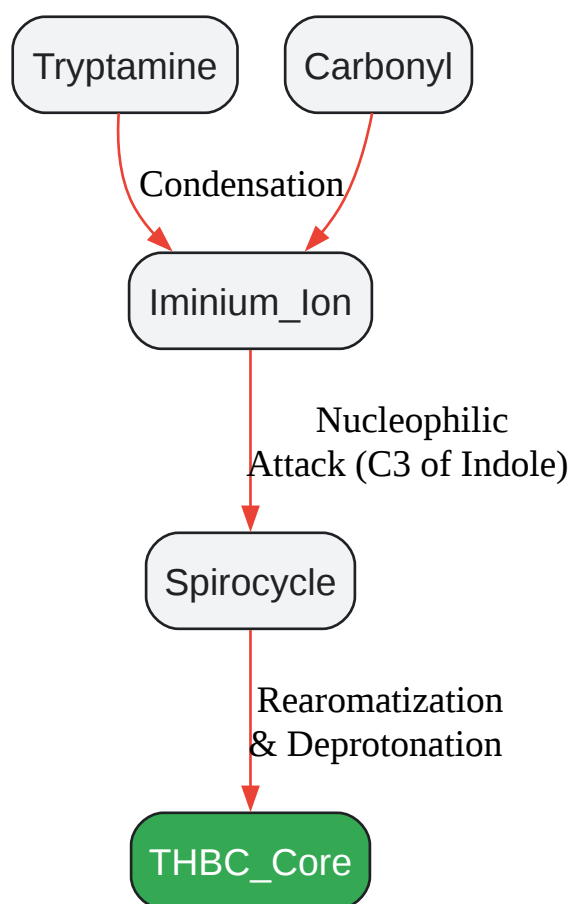
Experimental Synthesis and Protocols

The Tetrahydro-β-carboline (THβC) core, including **Tetrahydroharman**, is primarily constructed via the **Pictet-Spengler cyclization** [5] [4]. This reaction is a cornerstone of β-carboline synthesis, both in nature

and in the laboratory.

Core Synthesis via Pictet-Spengler Cyclization

This one-pot transformation involves the acid-catalyzed condensation of a biogenic amine like **tryptamine** with a carbonyl compound (e.g., an aldehyde or ketone) [5]. The following diagram illustrates the logical workflow and mechanism of this key reaction.



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Diagram 1: Biosynthetic and synthetic pathway to the TH β C core via Pictet-Spengler cyclization.

Detailed Protocol for Derivative Synthesis

Recent research into novel anticancer agents provides a specific experimental protocol for synthesizing and modifying Tetrahydro- β -carboline derivatives [3] [4].

Synthesis of 1-Phenyl-TH β C Derivatives (Representative Procedure) [3]:

- **Starting Material:** Begin with an appropriate carboxylic acid.
- **Amide Coupling:** React the acid with various acyl chlorides to form amide intermediates.
- **Pictet-Spengler Cyclization:**
 - **Reactants:** The amide intermediate and tryptamine.
 - **Solvent:** 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).
 - **Process:** Stir the reaction mixture at room temperature or under mild heating to form the 1-phenyl-TH β C core structure.
- **N-Functionalization (Leuckart Reaction):**
 - Selected 1-phenyl-TH β C compounds can be further converted to their N-methylated derivatives using Leuckart reaction conditions.
- **Purification:** Final compounds are isolated and purified using silica gel column chromatography (e.g., Biotage Isolera One systems with 200-300 mesh silica gel). Reaction progress is monitored by TLC on GF254 silica gel plates [3].

Synthesis of N2-Acylated Derivatives (Representative Procedure) [4]:

- **Core Formation:** Perform Pictet-Spengler cyclization between tryptamine hydrochloride and ethyl pyruvate to yield tetrahydro- β -carboline intermediates.
- **N2-Acylation:**
 - **Conditions:** Carry out site-selective acyl substitution at the NH group under alkaline conditions.
 - **Coupling Agents:** Use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a condenser and 4-Dimethylaminopyridine (DMAP) as a catalyst.
 - **Reactants:** Use either highly reactive acyl chlorines or less reactive organic acids.
- **Optional Alkylation:** The acylated products can be further alkylated with halogenated hydrocarbons using K_2CO_3 as a base in N,N-Dimethylformamide (DMF) as solvent.
- **Purification:** Purify all target compounds using silica gel column chromatography [4].

Research Context and Natural Occurrence

- **Natural Sources: Tetrahydroharman** (Elaeagnine) was originally isolated from plants like *Petalostyles labicheoides* and is a major alkaloid in the roots of *Calligonum minimum* and the bark of *Elaeagnus angustifolia* [1]. It can also be formed endogenously, for example, by *Helicobacter pylori* in the presence of ethanol and tryptamine [6].

- **Broker Pharmacological Family: Tetrahydroharman** is part of the larger 1,2,3,4-Tetrahydro- β -carboline (TH β C) family, recognized as a "privileged scaffold" in medicinal chemistry [5]. This status arises from its presence in marketed drugs (e.g., the antihypertensives reserpine and ajmalicine) and its utility in designing compounds for PDE5 inhibition, antimalarial, antiviral, and antitumor applications [5].
- **Green Chemistry Synthesis:** Recent advances include developing more sustainable synthetic protocols, such as using natural surfactant mediums like aqueous extract of *Acacia Concinna* pods to synthesize β -carboline derivatives in water [7].

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